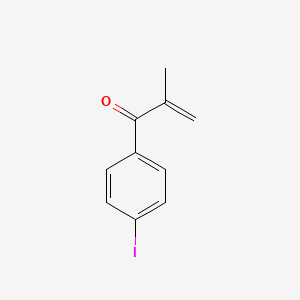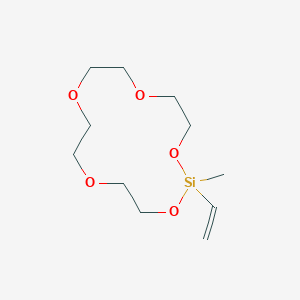![molecular formula C10H7ClO2 B14427917 [(2-Chlorophenyl)methylidene]propanedial CAS No. 82700-44-5](/img/structure/B14427917.png)
[(2-Chlorophenyl)methylidene]propanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Chlorophenyl)methylidene]propanedial is an organic compound with the molecular formula C10H7ClO2 It is characterized by the presence of a chlorophenyl group attached to a propanedial moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)methylidene]propanedial typically involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours, followed by purification through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[(2-Chlorophenyl)methylidene]propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
[(2-Chlorophenyl)methylidene]propanedial has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of [(2-Chlorophenyl)methylidene]propanedial involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
[(4-Chlorophenyl)methylidene]propanedial: Similar structure but with the chlorine atom at the para position.
[(2-Bromophenyl)methylidene]propanedial: Similar structure but with a bromine atom instead of chlorine.
[(2-Chlorophenyl)methylidene]butanedial: Similar structure but with an additional carbon in the propanedial moiety.
Uniqueness
[(2-Chlorophenyl)methylidene]propanedial is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
82700-44-5 |
|---|---|
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylidene]propanedial |
InChI |
InChI=1S/C10H7ClO2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-7H |
InChI Key |
LHLOAQKWTVVLJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C=O)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


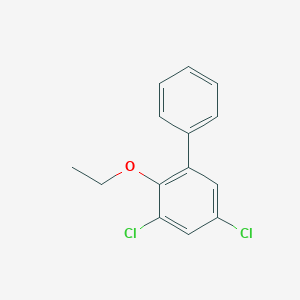
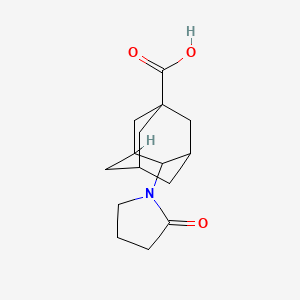
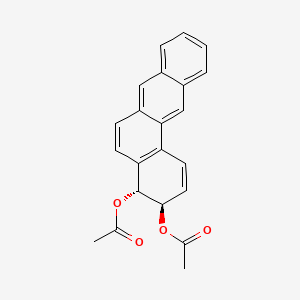


![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)


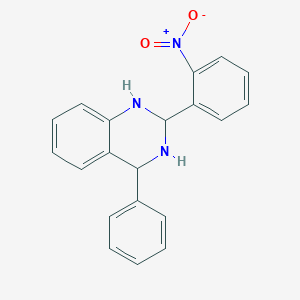
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)

